(1R,5R)-6-(5-iodo-2-propan-2-ylpyrazol-3-yl)bicyclo[3.1.0]hexan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5S,6R)-6-(3-iodo-1-isopropyl-1H-pyrazol-5-yl)bicyclo[310]hexan-3-one is a complex organic compound characterized by its unique bicyclic structure and the presence of an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S,6R)-6-(3-iodo-1-isopropyl-1H-pyrazol-5-yl)bicyclo[3.1.0]hexan-3-one typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclo[3.1.0]hexane core can be synthesized through a Diels-Alder reaction, followed by selective functionalization.
Introduction of the Pyrazole Ring: The pyrazole ring can be introduced via a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the bicyclic core, potentially yielding alcohol derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
Oxidized Derivatives: Various oxidized forms of the pyrazole ring.
Reduced Derivatives: Alcohol derivatives of the bicyclic core.
Substituted Derivatives: Compounds with different functional groups replacing the iodine atom.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting neurological pathways.
Biological Probes: It can be used as a probe in biological studies to investigate the function of specific enzymes or receptors.
Industry
Polymer Science: The compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.
Mechanism of Action
The mechanism of action of (1R,5S,6R)-6-(3-iodo-1-isopropyl-1H-pyrazol-5-yl)bicyclo[3.1.0]hexan-3-one depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the bicyclic structure can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (1S,5S)-1-isopropyl-4,4-dimethylbicyclo[3.1.0]hexan-3-one
- 1-isopropyl-4-methylbicyclo[3.1.0]hexan-3-one
Uniqueness
The presence of the iodine atom and the pyrazole ring distinguishes (1R,5S,6R)-6-(3-iodo-1-isopropyl-1H-pyrazol-5-yl)bicyclo[310]hexan-3-one from similar compounds
Properties
Molecular Formula |
C12H15IN2O |
---|---|
Molecular Weight |
330.16 g/mol |
IUPAC Name |
(1R,5R)-6-(5-iodo-2-propan-2-ylpyrazol-3-yl)bicyclo[3.1.0]hexan-3-one |
InChI |
InChI=1S/C12H15IN2O/c1-6(2)15-10(5-11(13)14-15)12-8-3-7(16)4-9(8)12/h5-6,8-9,12H,3-4H2,1-2H3/t8-,9-/m1/s1 |
InChI Key |
FMKFFMREMSEBSD-RKDXNWHRSA-N |
Isomeric SMILES |
CC(C)N1C(=CC(=N1)I)C2[C@H]3[C@H]2CC(=O)C3 |
Canonical SMILES |
CC(C)N1C(=CC(=N1)I)C2C3C2CC(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.